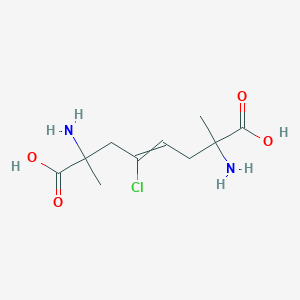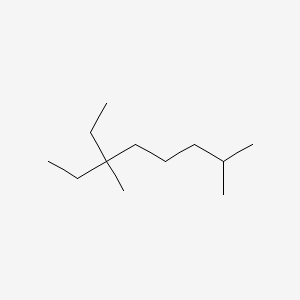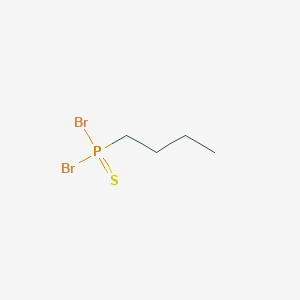
Butylphosphonothioic dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylphosphonothioic dibromide is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butylphosphonothioic dibromide typically involves the reaction of butylphosphonothioic acid with bromine. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure the selective formation of the dibromide compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous bromine.
Chemical Reactions Analysis
Types of Reactions: Butylphosphonothioic dibromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding phosphonothioate derivatives.
Oxidation Reactions: The compound can be oxidized to form butylphosphonothioic oxide, which has different reactivity and applications.
Reduction Reactions: Reduction of this compound can yield butylphosphonothioic acid, which can be further utilized in various synthetic pathways.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethylformamide, with the addition of a base such as triethylamine to facilitate the reaction.
Oxidation Reactions: Conducted using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed:
Substitution Reactions: Phosphonothioate derivatives with varied functional groups.
Oxidation Reactions: Butylphosphonothioic oxide.
Reduction Reactions: Butylphosphonothioic acid.
Scientific Research Applications
Butylphosphonothioic dibromide finds applications in various fields of scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.
Biology: Employed in the study of enzyme inhibition, particularly those enzymes that interact with phosphorus-containing substrates.
Medicine: Investigated for its potential use in the development of novel pharmaceuticals, especially those targeting specific biochemical pathways involving phosphorus.
Industry: Utilized in the manufacturing of specialty chemicals and materials, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of butylphosphonothioic dibromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with the phosphorus atom. This reactivity is attributed to the electrophilic nature of the phosphorus center, which is enhanced by the presence of bromine atoms. The compound can also undergo redox reactions, altering its oxidation state and reactivity.
Molecular Targets and Pathways:
Enzymes: this compound can inhibit enzymes that utilize phosphorus-containing substrates, affecting metabolic pathways.
Cellular Pathways: The compound’s reactivity with nucleophiles can disrupt cellular processes by modifying key biomolecules.
Comparison with Similar Compounds
Butylphosphonothioic dibromide can be compared with other organophosphorus compounds such as:
Triphenylphosphine Dibromide: Known for its use in bromination reactions and as a reagent in organic synthesis.
Dibutylphosphite: Utilized in the synthesis of phosphonates and as a flame retardant.
Phosphonothioic Acid Derivatives: Similar in structure but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its dual functionality, incorporating both phosphorus and sulfur atoms, which imparts distinct reactivity and versatility in chemical transformations.
By understanding the properties, reactions, and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Properties
CAS No. |
62158-10-5 |
|---|---|
Molecular Formula |
C4H9Br2PS |
Molecular Weight |
279.96 g/mol |
IUPAC Name |
dibromo-butyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H9Br2PS/c1-2-3-4-7(5,6)8/h2-4H2,1H3 |
InChI Key |
LKHCWQATNXMWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=S)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


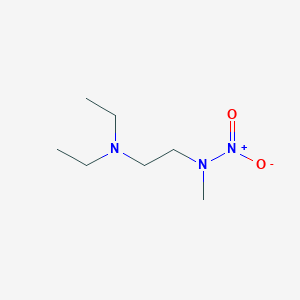
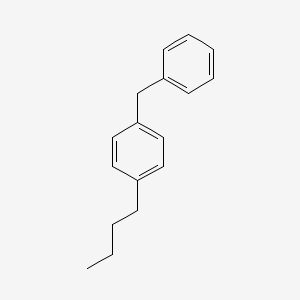
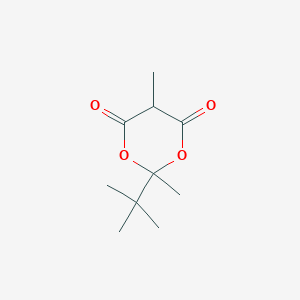
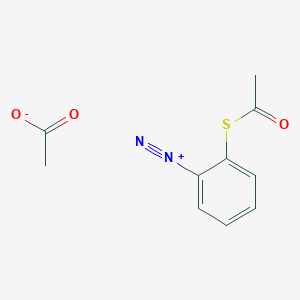
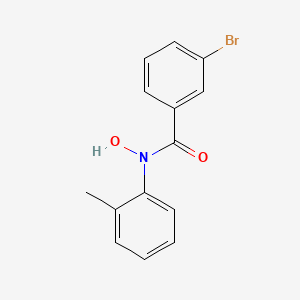
oxophosphanium](/img/structure/B14541297.png)
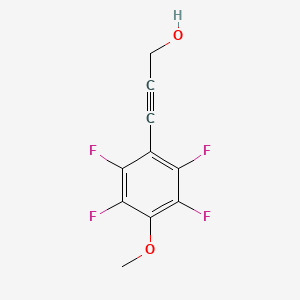
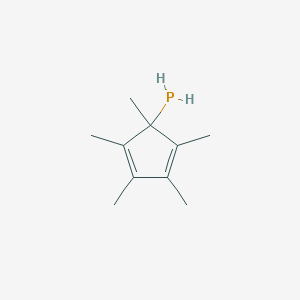
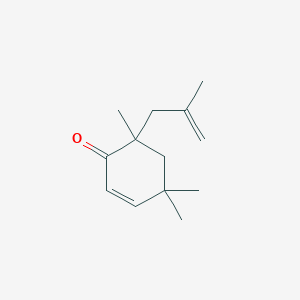
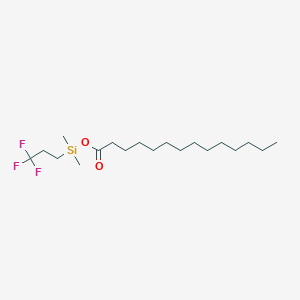
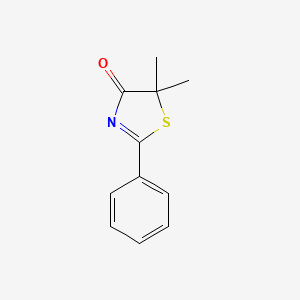
![N~2~-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14541328.png)
